1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
“1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2 . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group attached to the third carbon of the ring . The cyclopropylmethyl group is attached to the nitrogen of the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a cyclopropylmethyl group. The piperidine ring is a six-membered ring with one nitrogen atom. The carboxylic acid group is attached to the third carbon of the ring, and the cyclopropylmethyl group is attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the compound would likely be solid at room temperature .Safety And Hazards
As with any chemical compound, handling “1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation, ingestion, or contact with skin and eyes, and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
1-(cyclopropylmethyl)piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-2-1-5-11(7-9)6-8-3-4-8;/h8-9H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTGIGJUVLYXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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